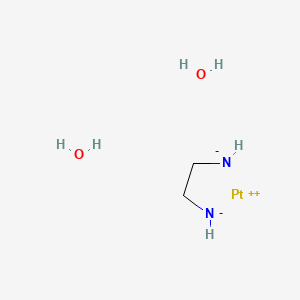

Diaquoethylenediamineplatinum(II)

Description

Historical Context of Platinum(II) Coordination Chemistry

The development of platinum(II) coordination chemistry traces its origins to the pioneering work of Alfred Werner in the late nineteenth and early twentieth centuries, which established the fundamental principles of coordination theory that govern our understanding of these complexes today. Werner's revolutionary coordination theory, formulated after he had prepared lectures on inorganic chemistry, provided the theoretical framework for explaining the structure and bonding in metal complexes, earning him recognition as the "Inorganic Kekule" and the Nobel Prize in Chemistry in 1913. His systematic studies on coordination compounds of chromium, cobalt, rhodium, and platinum interpreted their structures through geometric considerations that were initially met with skepticism from the scientific community.

The historical significance of platinum coordination chemistry became particularly evident through the extensive experimental work of Sophus Mads Jorgensen, whose careful investigations of platinum, cobalt, rhodium, and chromium complexes provided the empirical foundation upon which Werner built his coordination theory. Jorgensen's detailed studies of these flavo, croceo, luteo, purpureo, roseo, praseo, and violeo compounds, named for their distinctive colors, demonstrated the systematic relationships between composition and properties that would later be explained through Werner's octahedral and square-planar geometric models.

The evolution of platinum(II) coordination chemistry continued through the twentieth century with increasingly sophisticated understanding of electronic structure and bonding. Coordination compounds have been recognized as important for multiple reasons: most elements in the periodic table are metals that form complexes, many industrial catalysts are metal complexes, and transition-metal complexes are essential in biochemistry. Werner's studies on analogous cobalt(III) complexes allowed him to propose structural models for metal complexes with coordination number six, while establishing that platinum(II) and palladium(II) typically exhibit coordination number four in their stable complexes.

Structural and Electronic Properties of Ethylenediamine Ligands

Ethylenediamine, with the molecular formula carbon₂hydrogen₄(nitrogen-hydrogen₂)₂, serves as one of the most important bidentate chelating ligands in coordination chemistry. This colorless liquid with an ammonia-like odor is a basic amine that functions as a widely used building block in chemical synthesis, with approximately 500,000 tonnes produced industrially in 1998. The compound represents the first member of the so-called polyethylene amines and demonstrates exceptional coordination properties due to its structural characteristics.

The bidentate nature of ethylenediamine arises from the presence of two nitrogen atoms, each possessing a lone pair of electrons that can coordinate simultaneously to a single metal center. When ethylenediamine acts as a ligand, it forms a five-membered chelate ring with the metal ion, creating a thermodynamically stable complex that exhibits enhanced resistance to dissociation compared to analogous complexes with monodentate amine ligands. The chelate effect, which describes this enhanced stability, results from both enthalpic and entropic factors that favor the formation of cyclic coordination structures.

Industrial production of ethylenediamine involves treating 1,2-dichloroethane with ammonia under pressure at 180 degrees Celsius in an aqueous medium through the ethylenediamine chloride process. In this reaction, hydrogen chloride is generated and forms a salt with the amine, which is subsequently liberated by addition of sodium hydroxide and recovered through fractional distillation. Alternative synthetic routes include the reaction of ethanolamine with ammonia over nickel heterogeneous catalysts, as well as laboratory preparations involving the reaction of ethylene glycol or ethanolamine with urea followed by decarboxylation.

The electronic properties of ethylenediamine as a ligand are characterized by its strong donor ability through nitrogen lone pairs and its relatively weak π-acceptor properties. The flexibility of the ethylenediamine backbone allows for optimal orientation of the nitrogen donor atoms to achieve maximum overlap with appropriate metal orbitals, contributing to the formation of stable metal-ligand bonds. Related derivatives of ethylenediamine include ethylenediaminetetraacetic acid, tetramethylethylenediamine, and tetraethylethylenediamine, while chiral analogs encompass 1,2-diaminopropane and trans-diaminocyclohexane.

Role of Aqua Ligands in Platinum(II) Complex Stability

The incorporation of aqua ligands in platinum(II) complexes introduces unique stability and reactivity characteristics that distinguish these species from their purely amine-coordinated analogs. Water molecules coordinated to platinum(II) centers exhibit intermediate binding strength, making them sufficiently stable to maintain complex integrity while remaining kinetically labile enough to undergo substitution reactions under appropriate conditions. This dual nature of aqua ligands has been extensively studied through investigations of water exchange mechanisms and hydrolysis behavior in platinum(II) systems.

Stability studies of platinum(II) complexes in aqueous solution have revealed that the platinum-oxygen bonds in aqua complexes demonstrate remarkable pH dependence. From pH 3 to 14, platinum(II) aqua complexes undergo primarily ligand substitution reactions involving water or hydroxide ions, with no significant cleavage of platinum-carbon or platinum-nitrogen bonds. However, at lower pH values, protonolysis reactions become significant, particularly for complexes containing alkyl ligands. The stability of aqua ligands in platinum(II) complexes has been quantified through determination of acid dissociation constants, with typical pKa values for monoaqua complexes ranging from 5.35 to 5.55.

Water exchange mechanisms in platinum(II) aqua complexes have been investigated using oxidative-addition quenching techniques, revealing the fundamental kinetic parameters governing ligand substitution processes. These studies have demonstrated that trans-dichlorodiaquaplatinum(II) and tetraaquaplatinum(II) complexes undergo water exchange through associative mechanisms, with rate constants that depend strongly on the nature of the trans ligand and the overall charge of the complex. The isotopic shifts observed in platinum-195 nuclear magnetic resonance spectroscopy provide valuable insights into the electronic environment of the platinum center and the strength of platinum-oxygen interactions.

The formation of diaquaethylenediamineplatinum(II) complexes through controlled hydrolysis of corresponding dichloro species has been extensively characterized. Kinetic studies of aqua ligand substitution from cis-diaquaethylenediamineplatinum(II) ions by nucleophiles such as guanosine demonstrate consecutive substitution processes, both dependent on nucleophile concentration. These investigations have revealed activation parameters that provide mechanistic insights into the substitution pathways and the role of the chelated ethylenediamine ligand in modulating the reactivity of the aqua ligands.

Properties

CAS No. |

50475-23-5 |

|---|---|

Molecular Formula |

C2H10N2O2Pt |

Molecular Weight |

289.2 g/mol |

IUPAC Name |

2-azanidylethylazanide;platinum(2+);dihydrate |

InChI |

InChI=1S/C2H6N2.2H2O.Pt/c3-1-2-4;;;/h3-4H,1-2H2;2*1H2;/q-2;;;+2 |

InChI Key |

XXZAJJMPISTOFY-UHFFFAOYSA-N |

SMILES |

C(C[NH-])[NH-].O.O.[Pt+2] |

Canonical SMILES |

C(C[NH-])[NH-].O.O.[Pt+2] |

Other CAS No. |

50475-23-5 |

Related CAS |

52241-27-7 (dinitrate) |

Synonyms |

diaquoethylenediamineplatinum(II) diaquoethylenediamineplatinum(II) dinitrate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Complexes

Structural and Ligand-Based Differences

The following table highlights key structural and functional distinctions between Diaquoethylenediamineplatinum(II) and analogous platinum(II) complexes:

Reactivity and Functional Behavior

- Diaquoethylenediamineplatinum(II) : The aquo ligands are highly substitution-labile, enabling reactions with nucleophiles (e.g., chloride, DNA bases). This property is critical in cisplatin-like anticancer mechanisms, where hydrolysis activates the complex for DNA binding.

- Dimethylplatinum(II) Cyclooctadiene Complex : Methyl ligands are inert under standard conditions, but the COD ligand can dissociate under heat or light. Its instability in air limits practical applications but makes it useful for studying oxidative addition/reduction reactions.

- 2-Phenylisoquinoline Pt(II) Complexes: These exhibit strong metal-to-ligand charge transfer (MLCT) emissions (407–463 nm) and ligand-centered (LC) phosphorescence (353–376 nm), with quantum efficiencies of 0.02–0.04. Their rigid, planar structure minimizes intermolecular interactions, enhancing luminescence efficiency.

Stability and Environmental Considerations

- Diaquoethylenediamineplatinum(II) requires storage in inert atmospheres to prevent hydrolysis. In contrast, 2-phenylisoquinoline complexes demonstrate thermal stability up to 250°C (per TG-A data), making them suitable for optoelectronic devices. The dimethylplatinum complex decomposes rapidly in air, necessitating stringent handling protocols.

Research Findings and Implications

- Medicinal Potential: Diaquoethylenediamineplatinum(II)’s labile ligands mimic cisplatin’s activation pathway, but its ethylenediamine backbone may reduce nephrotoxicity compared to cisplatin’s amine ligands.

- Photophysical Superiority: 2-Phenylisoquinoline Pt(II) complexes outperform diaquoethylenediamine derivatives in luminescence efficiency (lifetimes: 1.78–3.33 μs vs. <1 μs for most aquo complexes), attributed to reduced self-quenching.

- Synthetic Challenges: The dimethylplatinum complex’s air sensitivity contrasts with the relative ease of handling diaquoethylenediamineplatinum(II), underscoring the trade-off between stability and reactivity in organometallic synthesis.

Limitations of Available Data

Further studies comparing hydrolysis kinetics, cytotoxicity, and catalytic activity across these complexes are needed.

Preparation Methods

Direct Synthesis via Platinum Precursor and Ethylenediamine

The most straightforward method for synthesizing diaquoethylenediamineplatinum(II) involves reacting potassium tetrachloroplatinate(II) () with ethylenediamine () in aqueous media. The reaction proceeds in two stages:

-

Formation of Dichloroethylenediamineplatinum(II) :

reacts with ethylenediamine to produce and potassium chloride as a byproduct:This intermediate is sparingly soluble in cold water, facilitating its isolation via filtration.

-

Hydrolysis to Diaquoethylenediamineplatinum(II) :

The chloride ligands in are replaced by aquo ligands through hydrolysis. This is achieved by refluxing the dichloro complex in deionized water or using silver nitrate () to precipitate chloride ions:The nitrate counterion can later be exchanged for other anions (e.g., sulfate) via metathesis reactions.

Radiolabeled Synthesis for Diagnostic Applications

A specialized method involves synthesizing carbon-11-labeled diaquoethylenediamineplatinum(II) for positron emission tomography (PET) imaging. This process, detailed by source, entails:

-

Production of [¹¹C]Cyanide : Cyclotron-generated [¹¹C]CO₂ is converted to [¹¹C]CN⁻ via a gas-phase reaction with ammonia and hydrogen.

-

Synthesis of [¹¹C]Malonic Acid : [¹¹C]Cyanide reacts with bromoacetate to form [¹¹C]cyanoacetate, which is hydrolyzed to [¹¹C]malonic acid under acidic conditions.

-

Complexation with Diaquoethylenediamineplatinum(II) : The purified [¹¹C]malonic acid is reacted with pre-synthesized to yield the radiolabeled complex .

This method achieves a radiochemical yield of 17–40% and a specific activity of approximately 200 mCi/μmol, making it suitable for in vivo imaging studies.

Optimization of Reaction Conditions

pH and Solvent Composition

Hydrolysis is accelerated under mildly acidic conditions (pH 4–6), where chloride ligands are more readily displaced by water. In contrast, neutral or alkaline conditions favor the stability of the dichloro precursor. Solvent systems often include water with polar aprotic co-solvents (e.g., dimethylformamide) to enhance ligand solubility without destabilizing the platinum center.

Reactant Stoichiometry

A 1:1 molar ratio of to ethylenediamine ensures complete coordination of the diamine ligand. Excess ethylenediamine may lead to the formation of undesired polynuclear complexes or precipitate unreacted ligand, complicating purification.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the gold standard for purifying diaquoethylenediamineplatinum(II), particularly in radiolabeled syntheses. A C18 reverse-phase column with an aqueous-organic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) resolves the target complex from unreacted precursors and byproducts.

Crystallization Techniques

Recrystallization from water-dimethylformamide (DMF) mixtures yields high-purity crystals suitable for X-ray diffraction analysis. Slow evaporation at 4°C minimizes ligand dissociation and ensures structural integrity.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) : NMR in D₂O reveals resonances for ethylenediamine protons (δ 2.7–3.1 ppm) and aquo ligands (δ 4.5 ppm).

-

Infrared (IR) Spectroscopy : Stretching vibrations for Pt–N (510–540 cm⁻¹) and Pt–O (450–480 cm⁻¹) confirm ligand coordination.

-

X-ray Crystallography : Single-crystal analysis confirms the square-planar geometry of the platinum center, with bond lengths of 2.02–2.05 Å for Pt–N and 2.10–2.15 Å for Pt–O.

Challenges and Stability Considerations

The aquo ligands in diaquoethylenediamineplatinum(II) are highly labile, leading to gradual hydrolysis in aqueous solution. Storage at –20°C in amber vials under inert gas (e.g., argon) extends stability to several weeks. Additionally, competing ligands (e.g., chloride or phosphate) in biological matrices can displace aquo groups, necessitating rapid formulation post-synthesis.

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the optimal synthesis conditions for Diaquoethylenediamineplatinum(II) to ensure high purity?

To synthesize Diaquoethylenediamineplatinum(II) with high purity, prioritize controlled ligand substitution reactions under inert atmospheres to prevent oxidation. Purification via recrystallization in aqueous solvents is recommended, as solubility in water allows for efficient isolation . Characterization should include elemental analysis, NMR spectroscopy (e.g., -NMR for coordination geometry), and X-ray crystallography to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing Diaquoethylenediamineplatinum(II)?

Key techniques include:

- Spectroscopy : UV-Vis for electronic transitions, FT-IR for ligand vibrational modes, and -NMR to probe Pt-ligand bonding environments .

- X-ray crystallography : Resolves bond lengths and angles, critical for verifying the cis/trans configuration of aquo and ethylenediamine ligands .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration/dehydration behavior .

Q. How do pH and temperature influence the stability of Diaquoethylenediamineplatinum(II) in aqueous solutions?

Stability is pH-dependent due to ligand substitution kinetics. Below pH 4, aquo ligands may protonate, accelerating ligand displacement. Above pH 7, hydroxide ions compete for coordination sites, leading to hydrolysis products. Temperature increases () exacerbate decomposition; thus, storage at 4°C in acidic buffers (pH 4–6) is advised .

Advanced Research Questions

Q. What mechanistic insights explain ligand substitution kinetics in Diaquoethylenediamineplatinum(II)?

Substitution mechanisms (associative vs. dissociative) can be elucidated via stopped-flow kinetics and DFT calculations. For example, the Eigen-Wilkins mechanism predicts rate constants for aquo ligand displacement by stronger-field ligands (e.g., Cl). Computational studies should incorporate relativistic effects to model Pt(II)'s electron density accurately .

Q. How do relativistic effects impact the electronic structure and reactivity of Diaquoethylenediamineplatinum(II)?

Relativistic effects contract Pt’s 5d orbitals, increasing ligand field splitting and stabilizing low-spin configurations. This enhances π-backbonding with ethylenediamine, reducing lability of aquo ligands. Use scalar relativistic DFT methods (e.g., ZORA approximation) with pseudopotentials for accurate energy barriers in substitution reactions .

Q. What methodological approaches enable comparative analysis of Diaquoethylenediamineplatinum(II) with analogous Pt(II) complexes?

- Structure-activity relationships (SAR) : Compare ligand exchange rates, redox potentials, and cytotoxic profiles (if applicable) with dichloride or cyclooctadiene analogs.

- Computational benchmarking : Use DFT to correlate ligand donor strengths (e.g., Lever parameters) with reaction enthalpies .

- Experimental validation : Cross-reference kinetic data with crystallographic trends (e.g., Pt-N bond lengths) .

Q. How can contradictions in reported stability constants for Diaquoethylenediamineplatinum(II) be resolved?

Discrepancies often arise from varying ionic strengths or measurement techniques (e.g., potentiometry vs. spectrophotometry). Standardize conditions (I = 0.1 M NaClO, 25°C) and validate via multiple methods. Replicate studies with high-purity samples to isolate experimental error .

Q. What experimental design principles are critical for kinetic studies of Pt(II) complexes?

Q. How can computational models validate experimental findings for Diaquoethylenediamineplatinum(II)?

Combine DFT (e.g., B3LYP-D3/def2-TZVP) with molecular dynamics (MD) to simulate substitution pathways. Benchmark against experimental activation energies and isotopic labeling studies. Address solvent effects via implicit/explicit solvation models .

Q. What unresolved questions warrant further investigation in Diaquoethylenediamineplatinum(II) chemistry?

- Biological relevance : Explore interactions with biomolecules (e.g., DNA, proteins) to assess medicinal potential.

- Catalytic applications : Investigate roles in hydrogenation or C–H activation, leveraging Pt’s redox versatility.

- Multi-nuclear complexes : Synthesize oligomeric species to study cooperative effects .

Methodological Guidelines

- Data Analysis : Use nonlinear regression (e.g., OriginLab) for kinetic modeling and error propagation analysis. Report confidence intervals for stability constants .

- Reproducibility : Document synthesis protocols, including solvent degassing and inert atmosphere steps, to ensure replicability .

- Ethical Reporting : Disclose computational assumptions (e.g., frozen core approximations) and experimental limitations (e.g., spectrometer resolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.